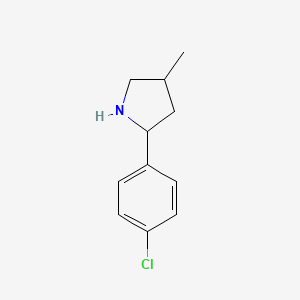

2-(4-Chlorophenyl)-4-methylpyrrolidine

Descripción

2-(4-Chlorophenyl)-4-methylpyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their bioactivity, structural versatility, and role as intermediates in synthesizing complex molecules.

Propiedades

Fórmula molecular |

C11H14ClN |

|---|---|

Peso molecular |

195.69 g/mol |

Nombre IUPAC |

2-(4-chlorophenyl)-4-methylpyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 |

Clave InChI |

FSOXCWDOKWTCTB-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(NC1)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylamine to form an imine intermediate, which is then reduced using a reducing agent such as sodium borohydride to yield the desired pyrrolidine compound . Another method involves the cyclization of N-(4-chlorophenyl)-N-methylpropanamide using a suitable cyclizing agent .

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-4-methylpyrrolidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or column chromatography to remove impurities and obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chlorophenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(4-Chlorophenyl)-4-methylpyrrolidine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-Based Analogues

2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1) :

- Structure : Pyridine ring with a chlorophenyl-methyl group at position 2.

- Key Differences : Replacing pyrrolidine with pyridine introduces aromaticity and reduces basicity. The absence of a methyl group at position 4 simplifies steric interactions.

- Applications : Used as a pharmaceutical intermediate, particularly in antihistamines and CNS-targeting agents .

- 4-(4-Chlorophenyl)-3-cyano-2-ethoxymethylideneamino-6-(4-methoxyphenyl)pyridine (Compound 11 in ): Structure: Pyridine with chlorophenyl, methoxyphenyl, and cyano substituents. This may enhance solubility but reduce membrane permeability .

Pyrrolidine Derivatives

Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- (CAS 91-82-7) :

- Structure : Pyrrolidine substituted with a bulky 4-(4-chlorophenyl)-3-phenyl-2-butenyl group at position 1.

- Comparison : The extended butenyl chain increases molecular weight (MW: ~327 g/mol) and lipophilicity compared to the target compound. This substitution pattern may favor interactions with hydrophobic protein pockets .

- 2-Amino-4-(2-Chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives (): Structure: Pyridine-pyrrolidine hybrids with diverse substituents (e.g., -NO₂, -OCH₃, -CH₃). Key Data:

- Melting Points : 259–287°C (higher than typical pyrrolidines due to extended conjugation).

- IR Peaks: -CN (2183 cm⁻¹), C=O (1672 cm⁻¹), and aromatic C=C (1459–1572 cm⁻¹) .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Actividad Biológica

2-(4-Chlorophenyl)-4-methylpyrrolidine is a chemical compound characterized by its unique structure, featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl group at the 4-position. Its molecular formula is , with a molecular weight of approximately 211.68 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory applications.

Biological Activity Overview

Research indicates that compounds similar to 2-(4-Chlorophenyl)-4-methylpyrrolidine exhibit various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant properties.

- Neuroprotective Properties : It has shown promise in protecting dopaminergic neurons from neurotoxic agents, which is particularly relevant for conditions like Parkinson's disease.

- Anti-inflammatory Activity : The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting potential use in inflammatory disorders.

The biological activity of 2-(4-Chlorophenyl)-4-methylpyrrolidine can be attributed to its interactions with various receptors and enzymes. Notably, it may interact with neuropeptide systems involved in stress responses and appetite control. For instance, studies have highlighted its potential antagonistic effects on certain neuropeptide receptors, which could modulate feeding behavior and energy homeostasis .

Neuroprotective Effects

A study investigated the protective effects of compounds related to 2-(4-Chlorophenyl)-4-methylpyrrolidine against lipopolysaccharide (LPS)-induced neuroinflammation. The findings demonstrated that these compounds significantly reduced nitric oxide production and inhibited the release of pro-inflammatory cytokines in microglial cells. This suggests their potential utility in treating neuroinflammatory conditions associated with neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed that modifications to the pyrrolidine ring and substituent groups can significantly influence biological activity. For example, variations in the length and type of substituents on the phenyl ring have been shown to affect receptor binding affinity and potency .

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl) piperidine | Contains a piperidine ring instead of pyrrolidine | Often exhibits stronger analgesic properties |

| 2-(3-Chlorophenyl)-4-methylpyrrolidine | Similar structure but with a different halogen position | May show altered biological activity |

| 1-(4-Fluorophenyl) piperazine | Piperazine ring and fluorine substitution | Potentially different receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.